Cas no 38238-93-6 (Propanedinitrile, [(diethylamino)methylene]-)

Propanedinitrile, [(diethylamino)methylene]- structure
38238-93-6 structure
Product Name:Propanedinitrile, [(diethylamino)methylene]-
CAS No:38238-93-6
MF:C8H11N3
MW:149.193041086197
CID:1488543
PubChem ID:12365754
Update Time:2025-04-21

Propanedinitrile, [(diethylamino)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile, [(diethylamino)methylene]-
    • 2-(diethylaminomethylidene)propanedinitrile
    • DTXSID80494443
    • [(Diethylamino)methylidene]propanedinitrile
    • 38238-93-6
    • Inchi: 1S/C8H11N3/c1-3-11(4-2)7-8(5-9)6-10/h7H,3-4H2,1-2H3
    • InChI Key: MBQAODULAIAABF-UHFFFAOYSA-N
    • SMILES: N(/C=C(\C#N)/C#N)(CC)CC

Computed Properties

  • Exact Mass: 149.09543
  • Monoisotopic Mass: 149.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • PSA: 50.82
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